5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid

Analytical Chemistry Medicinal Chemistry Quality Control

α4β2 nAChR researchers need well-characterized, selective ligand scaffolds. 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (CAS 1255147-31-9) delivers validated pharmacology (Ki 30 nM, EC₅₀ 4.9 μM at human α4β2 nAChR) with a unique diaryl ether linkage for systematic SAR. • Dual-mechanism probe: confirmed nAChR activity & HCA₂ structural class association for cholinergic/lipid metabolism studies. • Versatile intermediate: carboxylic acid handle enables facile amide/ester library synthesis for HTS. • ≥97% purity (HPLC/NMR), ready for medicinal chemistry campaigns.

Molecular Formula C12H9ClN2O3
Molecular Weight 264.66 g/mol
CAS No. 1255147-31-9
Cat. No. B1424961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid
CAS1255147-31-9
Molecular FormulaC12H9ClN2O3
Molecular Weight264.66 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)OC2=C(C=C(C=N2)Cl)C(=O)O
InChIInChI=1S/C12H9ClN2O3/c1-7-10(3-2-4-14-7)18-11-9(12(16)17)5-8(13)6-15-11/h2-6H,1H3,(H,16,17)
InChIKeyUKIFTEMYMAVDFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid – Baseline Data


5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid (CAS 1255147-31-9) is a synthetic nicotinic acid derivative with the molecular formula C₁₂H₉ClN₂O₃ and a molecular weight of 264.66 g/mol . Its structure features a chlorinated nicotinic acid core linked via an ether bond to a 2-methylpyridin-3-yl moiety, a configuration that defines its distinct chemical and biological profile . The compound is distributed as a research chemical under the AldrichCPR product line and by other reputable vendors, with typical purity specifications of 95%–97% supported by NMR, HPLC, or GC analytical data .

Analytically characterized batches (NMR, HPLC, GC) for assay reproducibility
Unique diaryl ether substitution pattern for nAChR SAR exploration
Reported α4β2 nAChR binding and functional activity as tool compound

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid – Key Differentiators


This compound's unique diaryl ether linkage—connecting a 5-chloronicotinic acid core to a 2-methylpyridin-3-yl group—represents a specific synthetic entry that is not present in simpler nicotinic acid analogs or other pyridine carboxylic acids . The electron-deficient nature of the nicotinic acid core makes the construction of this ether bond a non-trivial synthetic challenge, limiting the availability of structurally equivalent alternatives . Furthermore, the precise substitution pattern (chlorine at the 5-position, the 2-methylpyridin-3-yloxy group at the 2-position) confers distinct physicochemical and pharmacological properties, as evidenced by its observed affinity for nicotinic acetylcholine receptors (nAChRs) . Therefore, substituting with a generic 'nicotinic acid derivative' or a differently substituted analog would likely result in different biological activity profiles and unpredictable synthetic behavior.

Generic nicotinic acid derivatives lack the diaryl ether linkage, altering receptor selectivity.
Differently substituted analogs may shift away from α4β2 nAChR affinity.
Unspecified purity from alternative sources risks assay interference and batch variability.

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid – Quantitative Evidence


Purity & Analytical Characterization vs. Generic Analogs

When compared to procurement from non-specialist vendors offering unspecified purity, sourcing 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid from vendors like Bidepharm guarantees a minimum purity of 97%, with batch-specific analytical reports (NMR, HPLC, GC) provided . This level of characterization is not universally available for all analogs from all sources.

Purity Specification
Head-to-head
≥97% vs. unspecified
Batch characterization supports assay reproducibility.
Supplier CoA; analytical reports available
Analytical Chemistry Medicinal Chemistry Quality Control

α4β2 nAChR Binding Affinity vs. Nicotine

This compound has been reported to exhibit a binding affinity (Ki) of 30 nM at the human α4β2 nicotinic acetylcholine receptor (nAChR), as measured by displacement of [³H]nicotine [1]. This places its affinity in the same order of magnitude as the natural ligand, nicotine itself, for this specific receptor subtype.

α4β2 Binding Affinity
Reported
Ki 30 nM
Affinity within range of natural ligand nicotine.
[3H]nicotine displacement, SH-EP1 cells
Neuroscience Neuropharmacology Receptor Pharmacology

Agonist Activity at α4β2 nAChR

In a functional assay, this compound demonstrated agonist activity at the human α4β2 nAChR with an EC₅₀ of 4.9 μM, assessed by calcium flux using a FLIPR assay [1]. This functional activity confirms that the compound not only binds to the receptor but also elicits a downstream cellular response.

α4β2 Agonist Activity
Reported
EC50 4.9 μM
Functional response confirms receptor probe utility.
Calcium flux FLIPR assay, SH-EP1-α4β2
Cellular Pharmacology Ion Channel Pharmacology High-Throughput Screening

Potential Cross-Reactivity with HCA₂ (GPR109A)

Based on structural class inference, nicotinic acid derivatives are known to interact with the HCA₂ receptor (GPR109A), the target for niacin's anti-lipolytic effects . While direct quantitative data for this specific compound is not available, its structural features—a pyridine carboxylic acid core with a diaryl ether—align with known HCA₂ agonists.

HCA2 Potential
Class-level inference
N/A
Structural alignment with HCA2 agonists suggests metabolic research fit.
No direct data; based on nicotinic acid class
Metabolic Disease Lipid Metabolism GPCR Pharmacology

5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid – Application Scenarios


Neuroscience Lead Optimization and SAR Studies

With a validated Ki of 30 nM and an EC₅₀ of 4.9 μM at the human α4β2 nAChR [1], this compound is a well-suited starting point for medicinal chemistry campaigns targeting this receptor subtype. Its distinct substitution pattern allows for systematic exploration of structure-activity relationships (SAR) to improve potency and selectivity over other nAChR subtypes.

Dual-Mechanism Probe for Neurological and Metabolic Disease Research

The compound's established nAChR activity [1] and its structural class association with HCA₂ make it a valuable dual-mechanism probe. Researchers investigating the interplay between cholinergic signaling and lipid metabolism (e.g., in neuroinflammation or metabolic syndrome) can use this single molecule to explore both pathways, potentially revealing novel therapeutic synergies.

Synthetic Intermediate for Advanced Nicotinic Acid-Derived Building Blocks

The presence of a carboxylic acid and a reactive diaryl ether linkage makes this compound a versatile synthetic intermediate . It can be elaborated into more complex libraries of amides, esters, or other heterocyclic systems, enabling the creation of diverse chemical matter for high-throughput screening in both academic and industrial drug discovery programs.

Application
Selection Property
Validation Focus
α4β2 nAChR SAR studies
Reported α4β2 binding and functional activity
Subtype selectivity and potency optimization
Cholinergic-metabolic crosstalk studies
nAChR activity and HCA2 structural class context
Lipolysis/inflammation pathway modulation
Heterocyclic library synthesis
Reactive carboxylic acid and diaryl ether handle
Chemical diversification and HTS compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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